![molecular formula C8H11NO2S B1324277 Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate CAS No. 79247-96-4](/img/structure/B1324277.png)
Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate, also known as EDTC, is an organic compound used in a variety of scientific research applications. It is a derivative of thiazole and is used as a building block in organic synthesis. EDTC is a versatile compound that has been used in a variety of research studies, including biochemical and physiological studies, as well as applications in lab experiments.
Scientific Research Applications
Antimicrobial Properties
Thiazoles, including Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate, have been investigated for their antimicrobial activity. Researchers have synthesized thiazole derivatives and explored their potential as:
- Antibacterial Agents : Thiazoles exhibit inhibitory effects against various bacterial strains .
- Antifungal Agents : Compounds derived from thiazole scaffolds have demonstrated antifungal properties .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise in the field of oncology. For instance:
- Cytotoxicity : Certain thiazole derivatives exhibit cytotoxic effects on human tumor cell lines, making them potential candidates for cancer treatment .
Biological Activities
Thiazoles are found in several biologically active compounds:
Synthesis and Characterization
Researchers have synthesized and characterized novel derivatives of thiazoles, including Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate . These studies involve experimental results and docking studies to understand their interactions with specific proteins .
Heterocyclic Pharmacophores
Thiazoles are common heterocyclic pharmacophores. Their synthesis often involves hydrazonoyl halides and other reagents, leading to diverse chemical structures with potential applications .
Mechanism of Action
Target of Action
Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to have diverse biological activities . .
Mode of Action
Thiazole derivatives, in general, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels
properties
IUPAC Name |
ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWDLQDWDNKSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629089 |
Source
|
Record name | Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate | |
CAS RN |
79247-96-4 |
Source
|
Record name | Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.